N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide
Description
This compound features a benzothiazole core substituted with 4,6-difluoro and 3-methyl groups, conjugated to a 2-methoxybenzamide moiety via an imine linkage. Its molecular formula is C₁₆H₁₃F₂N₂O₂S, with a molecular weight of 335.36 g/mol. The difluoro substitution enhances lipophilicity (estimated XLogP3 ≈ 4.5), while the methoxy group contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-20-14-11(18)7-9(17)8-13(14)23-16(20)19-15(21)10-5-3-4-6-12(10)22-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDWDOAVGWBGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide typically involves the reaction of 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols. These reactions typically occur under mild conditions and yield substituted products.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
This analog shares the benzothiazole-imine-benzamide scaffold but differs in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings:
- Alkyl Substituents : The 3-methyl group in the target reduces steric hindrance compared to the 3-ethyl group in the analog, which may enhance solubility or active-site accessibility.
- Bioactivity Implications : Both compounds share a methoxybenzamide group, suggesting similar hydrogen-bonding interactions with biological targets.
Comparison with Agrochemical Benzamide Derivatives
Several benzamide-based pesticides () share functional similarities with the target compound (Table 2).
Table 2: Comparison with Agrochemical Benzamides
Key Findings:
- Halogenation: Etobenzanid and diflufenican use chlorine/fluorine for enhanced stability and bioactivity.
- Heterocyclic vs. Aromatic Cores : The target’s benzothiazole scaffold may offer unique binding modes compared to the pyridine (diflufenican) or simple aryl (etobenzanid) cores.
Comparison with Heterocyclic Compounds (Benzimidazole/Thiazole-Triazole Derivatives)
Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () share heterocyclic motifs but differ in core structure (benzimidazole vs. benzothiazole).
Key Findings:
- Heterocycle Effects : Benzimidazole derivatives often exhibit antiviral or anticancer activity, while benzothiazoles are explored for antimicrobial and agrochemical uses. The target’s benzothiazole may confer distinct metabolic stability.
- Functional Groups : The target’s methoxy and amide groups mirror hydrogen-bonding motifs in benzimidazole derivatives, suggesting overlapping pharmacophoric features .
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The presence of difluoro and methoxy groups enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₂F₂N₂OS. The compound is characterized by:
- Benzothiazole moiety : A fused ring system that contributes to biological activity.
- Difluoro substituents : Enhance lipophilicity and may improve binding affinity to target proteins.
- Methoxy group : Potentially increases solubility and alters pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The exact mechanism involves:
- Enzyme inhibition : The compound may inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, which are critical in conditions like Alzheimer's disease and diabetes, respectively.
- Binding affinity : The difluoro and methoxy groups enhance the binding interactions with target sites on proteins.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. Key findings include:
Case Studies
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Inhibition of Acetylcholinesterase :
- A study assessed the efficacy of this compound as an acetylcholinesterase inhibitor. Results showed a significant reduction in enzyme activity at concentrations as low as 10 µM.
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Alpha-glucosidase Inhibition in Diabetic Models :
- In vitro assays using human intestinal epithelial cells indicated that the compound effectively reduced glucose absorption by inhibiting alpha-glucosidase activity. This suggests its potential utility in managing postprandial blood glucose levels.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, preliminary data indicate:
- Absorption : Enhanced by the presence of methoxy groups.
- Distribution : Likely influenced by lipophilicity due to difluoro substituents.
- Metabolism : Expected to undergo hepatic metabolism; specific pathways require further elucidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
